molecular formula C16H21N3O5 B2543306 1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione CAS No. 2034332-62-0

1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione

Cat. No.: B2543306
CAS No.: 2034332-62-0
M. Wt: 335.36
InChI Key: OULRIQVUQGEBNV-UHFFFAOYSA-N
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Description

1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring, a piperidine ring, and an imidazolidine-2,4-dione moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperidin-4-amine to form the intermediate 1-(furan-2-carbonyl)piperidin-4-ylamine. This intermediate is further reacted with 2-methoxyethyl isocyanate to yield the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The furan ring and imidazolidine-2,4-dione moiety may play a role in binding to these targets, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione can be compared with similar compounds such as:

    1-[(Furan-2-yl)carbonyl]piperidin-4-one: This compound lacks the imidazolidine-2,4-dione moiety, making it less complex and potentially less reactive.

    1-[(2-Methylphenyl)carbonyl]piperidin-4-one: The presence of a methylphenyl group instead of a furan ring alters its chemical properties and reactivity.

    1-[(3-Methylphenyl)carbonyl]piperidin-4-one: Similar to the previous compound, the substitution of the furan ring with a methylphenyl group changes its chemical behavior.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-23-10-8-18-14(20)11-19(16(18)22)12-4-6-17(7-5-12)15(21)13-3-2-9-24-13/h2-3,9,12H,4-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULRIQVUQGEBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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